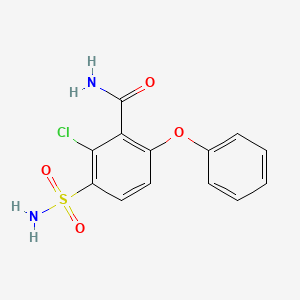
2-Butylcyclopenta-1,3-diene;diiodotungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylcyclopenta-1,3-diene;diiodotungsten is a chemical compound with the molecular formula C18H26I2W and a molecular weight of 680.048 g/mol . This compound is known for its unique structure, which includes a tungsten atom bonded to two iodine atoms and a butyl-substituted cyclopentadiene ligand. It has a melting point of 112-116°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopenta-1,3-diene;diiodotungsten typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with 2-butylcyclopenta-1,3-diene in the presence of iodine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Butylcyclopenta-1,3-diene;diiodotungsten undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tungsten species.
Substitution: The iodine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like triphenylphosphine for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, reduction may produce tungsten hydrides, and substitution reactions can result in various tungsten-ligand complexes .
Aplicaciones Científicas De Investigación
2-Butylcyclopenta-1,3-diene;diiodotungsten has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other tungsten compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique structure makes it a candidate for studying metal-based drug interactions.
Mecanismo De Acción
The mechanism by which 2-Butylcyclopenta-1,3-diene;diiodotungsten exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The tungsten center can interact with different molecular targets, facilitating catalytic processes and forming stable complexes. These interactions are influenced by the electronic and steric properties of the butylcyclopentadiene ligand and the iodine atoms .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)tungsten diiodide: Similar structure but without the butyl substitution.
Bis(ethylcyclopentadienyl)tungsten diiodide: Similar structure with ethyl substitution instead of butyl.
Bis(methylcyclopentadienyl)tungsten diiodide: Similar structure with methyl substitution instead of butyl.
Uniqueness
2-Butylcyclopenta-1,3-diene;diiodotungsten is unique due to the presence of the butyl group, which can influence its reactivity and stability. The butyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its methyl or ethyl-substituted counterparts .
Propiedades
Número CAS |
90023-21-5 |
|---|---|
Fórmula molecular |
C18H26I2W-2 |
Peso molecular |
680.0 g/mol |
Nombre IUPAC |
2-butylcyclopenta-1,3-diene;diiodotungsten |
InChI |
InChI=1S/2C9H13.2HI.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
SUIVUBVBBHIAHX-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.I[W]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


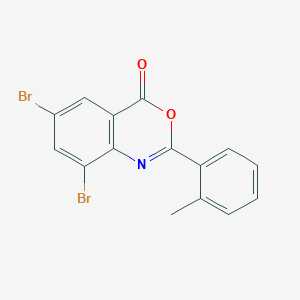
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)

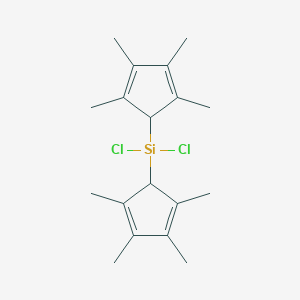
![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
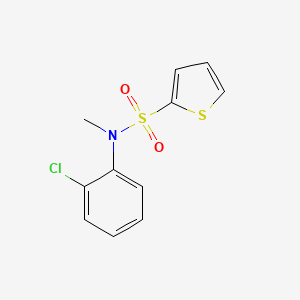
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
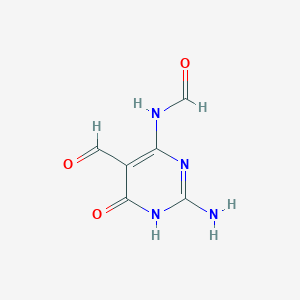
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
